molecular formula C13H10O2 B044150 3-Hydroxybenzophenone CAS No. 13020-57-0

3-Hydroxybenzophenone

Cat. No.: B044150
CAS No.: 13020-57-0
M. Wt: 198.22 g/mol
InChI Key: SHULEACXTONYPS-UHFFFAOYSA-N
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Description

3-Hydroxybenzophenone, also known as (3-hydroxyphenyl)(phenyl)methanone, is an organic compound with the molecular formula C13H10O2. It is a derivative of benzophenone, characterized by the presence of a hydroxyl group at the third position of the benzene ring. This compound is known for its potential estrogenic and anti-androgenic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybenzophenone can be synthesized through several methods. One common approach involves the reduction of 3,3′-dinitrobenzophenone, followed by diazotization of the resulting 3,3′-diaminobenzophenone, and subsequent hydrolysis of the diazonium salt . Another method includes the Friedel-Crafts acylation of phenol with benzoyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Scientific Research Applications

Cosmetic Applications

3-HBP is widely used in cosmetic formulations due to its UV-filtering properties. It absorbs ultraviolet (UV) radiation, protecting the skin from harmful effects associated with sun exposure.

Key Uses in Cosmetics:

  • Sunscreens : Acts as a UV filter to prevent sunburn and skin damage.
  • Skin Care Products : Incorporated into lotions and creams to enhance skin protection.
  • Makeup : Used in foundations and lip products to provide UV protection.

Regulatory Considerations

The use of 3-HBP in cosmetics is subject to regulatory scrutiny due to potential health risks. For instance, the European Union has set concentration limits for benzophenones in cosmetic products, reflecting safety concerns related to endocrine disruption and potential toxicity .

Pharmaceutical Applications

In pharmaceuticals, 3-HBP serves as an intermediate in the synthesis of various drugs. Its ability to modulate biological activity makes it a valuable compound in drug formulation.

Case Study: Drug Development

A study highlighted the use of 3-HBP in developing anti-cancer agents. Researchers found that derivatives of benzophenones exhibited significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications .

Material Science Applications

3-HBP is utilized as a photostabilizer in polymers and coatings. Its incorporation into materials helps prevent UV-induced degradation, enhancing the longevity and performance of products.

Key Uses in Material Science:

  • Plastics : Added to polyolefins and other plastics to improve UV stability.
  • Coatings : Used in paints and varnishes to protect surfaces from UV damage.

The environmental impact of 3-HBP is a growing concern due to its widespread use. Studies indicate that benzophenones can accumulate in aquatic environments, posing risks to aquatic life . Furthermore, chronic exposure has been linked to various health issues, including endocrine disruption and reproductive toxicity.

Health Risks

Epidemiological studies have associated exposure to benzophenones with adverse health outcomes such as reduced fecundity and developmental disorders . As a result, ongoing research is essential to evaluate the long-term effects of these compounds on human health.

Mechanism of Action

The mechanism of action of 3-Hydroxybenzophenone involves its interaction with molecular targets such as estrogen and androgen receptors. The hydroxyl group at the third position allows it to form hydrogen bonds, influencing its binding affinity and activity. This interaction can modulate the expression of genes regulated by these receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Hydroxybenzophenone
  • 4-Hydroxybenzophenone
  • 2,4-Dihydroxybenzophenone
  • 2-Hydroxy-4-methoxybenzophenone

Comparison: 3-Hydroxybenzophenone is unique due to the position of the hydroxyl group, which influences its chemical reactivity and biological activity. For instance, 2-Hydroxybenzophenone is commonly used as a UV absorber in sunscreens, while 4-Hydroxybenzophenone has different photochemical properties . The specific position of the hydroxyl group in this compound allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications .

Biological Activity

3-Hydroxybenzophenone (3-HBP) is a compound belonging to the benzophenone family, which has garnered attention due to its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of 3-HBP, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the 3-position of the benzophenone structure. This structural feature is crucial for its biological activity. The molecular formula is C13H10O3C_{13}H_{10}O_3, and it has a molecular weight of 218.22 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 3-HBP and its derivatives. For instance, a study reported that various benzophenone derivatives exhibited strong antitumor activity against several cancer cell lines, such as HL-60 (human promyelocytic leukemia), A-549 (lung cancer), and SW480 (colon cancer) cells. The IC50 values for some derivatives were as low as 0.26 µM, indicating potent inhibitory effects on tumor cell proliferation .

Table 1: Antitumor Activity of Benzophenone Derivatives

CompoundCell LineIC50 (µM)
This compoundHL-600.48
A-5490.82
SW4800.99
Other DerivativesSMMC-77210.26

The mechanisms underlying the antitumor effects involve modulation of key signaling pathways, including those related to apoptosis and cell cycle regulation. Network pharmacology analyses have identified several target genes such as AKT1, CASP3, and STAT3 that may be involved in these processes .

Antimicrobial Activity

3-HBP has also been investigated for its antimicrobial properties. A study indicated that certain benzophenone derivatives demonstrated significant antimicrobial activity against various bacterial strains. The incorporation of heterocycles into the benzophenone framework enhanced this activity, suggesting that structural modifications can lead to more effective antimicrobial agents .

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial properties, 3-HBP exhibits anti-inflammatory effects. Research has shown that it can inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages, with IC50 values ranging from 8.8 to 18.1 µM . This suggests potential therapeutic applications in inflammatory diseases.

Table 2: Anti-inflammatory Activity of Benzophenone Derivatives

CompoundCell TypeIC50 (µM)
This compoundRAW 264.718.1
Other DerivativesVariousVaries

Toxicological Profile

Understanding the safety profile of 3-HBP is essential for its potential therapeutic use. Studies on dermal penetration indicate that while some benzophenones can penetrate human skin, the absorption rates vary depending on the formulation used. For instance, benzophenone-3 showed varying absorption rates from different vehicles, with liquid paraffin yielding higher retention compared to aqueous cream formulations .

Case Studies

Several case studies have explored the implications of benzophenones in health contexts:

  • Prenatal Exposure Study : A large-scale study found widespread exposure to various benzophenones among pregnant women in the U.S., raising concerns about potential health impacts on fetal development .
  • Tumorigenesis Research : In animal models, exposure to benzophenone-3 was linked to increased tumorigenesis under specific dietary conditions, highlighting the need for careful assessment of dietary influences on chemical exposure outcomes .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 3-Hydroxybenzophenone in experimental samples?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is commonly used due to its sensitivity for aromatic compounds. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to distinguish this compound from positional isomers (e.g., 2- or 4-hydroxy derivatives). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns for purity assessment. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral matching .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Avoid inhalation of dust/aerosols and skin contact. Use nitrile gloves, safety goggles, and lab coats. Conduct experiments in a fume hood, and employ HEPA-filtered vacuums for dust cleanup to prevent explosive mixtures. Store in airtight containers away from light and moisture, as photodegradation may alter reactivity .

Q. How does the solubility of this compound influence solvent selection for experimental protocols?

The compound is sparingly soluble in water but dissolves well in polar organic solvents (e.g., ethanol, acetone, DMSO). Solvent choice impacts reaction kinetics and spectroscopic analysis. For instance, DMSO is ideal for NMR but may interfere with UV-Vis assays. Pre-saturation studies in target solvents are recommended to avoid precipitation during dilution .

Advanced Research Questions

Q. How can structural modifications to this compound alter its phototoxic properties, and what experimental designs validate these changes?

Substitutions on the benzophenone core (e.g., methoxy groups, halogenation) significantly impact phototoxicity. For example, 2-Hydroxy-4-methoxybenzophenone (BP3) exhibits UV-filtering properties, whereas this compound may generate reactive oxygen species under UV light. Use in vitro assays like the 3T3 Neutral Red Uptake Phototoxicity Test (OECD 432) to compare cytotoxicity with structural analogs. Monitor singlet oxygen production via electron paramagnetic resonance (EPR) to mechanistically link structure and phototoxicity .

Q. What methodologies resolve contradictions in reported photodegradation pathways of this compound across studies?

Discrepancies may arise from varying light sources (UV-A vs. UV-B), solvent systems, or impurity levels. Standardize experimental conditions using calibrated light meters and controlled wavelength ranges (e.g., solar simulators). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation byproducts, while quantum yield calculations quantify reaction efficiency. Compare results with computational models (e.g., density functional theory) to predict degradation pathways .

Q. How can researchers optimize synthetic routes to achieve high-purity this compound for photostability studies?

Challenges include minimizing keto-enol tautomerization and hydroxyl group oxidation. Friedel-Crafts acylation of phenol derivatives with benzoyl chloride in anhydrous AlCl₃ is a common route. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Validate purity using differential scanning calorimetry (DSC) and HPLC with diode-array detection to detect ≤1% impurities .

Q. Methodological Considerations for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity assays?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Pairwise comparisons (ANOVA with Tukey’s post-hoc test) differentiate toxicity between analogs. For time-dependent effects, mixed-effects models account for repeated measurements. Include positive controls (e.g., benzophenone-3) and negative controls (solvent-only) to normalize data .

Q. How can computational modeling predict the environmental fate of this compound?

Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation factors. Molecular docking simulations assess binding affinity to biological targets (e.g., estrogen receptors). Validate predictions with experimental data from aquatic toxicity assays (e.g., Daphnia magna immobilization tests) .

Properties

IUPAC Name

(3-hydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHULEACXTONYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047880
Record name 3-Hydroxybenzophenone
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13020-57-0
Record name 3-Hydroxybenzophenone
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Record name 3-Hydroxybenzophenone
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Record name 3-Hydroxybenzophenone
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Record name 3-hydroxybenzophenone
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Record name 3-HYDROXYBENZOPHENONE
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Synthesis routes and methods I

Procedure details

1458 g (6.9 mol) of (3-methoxyphenyl)(phenyl)methanone was dissolved in 2090 mL of AcOH. To the solution, 2320 ml (20.6 mol) of 48% HBr was added and the mixture was stirred at 90° C. for 18 hours. The reaction was monitored by TLC (AcOEt:hex 1:9). After reaction was completed the mixture was cooled down to RT and poured into ice with stirring. The precipitated solid was filtered, washed with water and dried yielding the title compound as a white solid (1234 g, 91%).
Quantity
1458 g
Type
reactant
Reaction Step One
Name
Quantity
2090 mL
Type
solvent
Reaction Step One
Name
Quantity
2320 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

0.1 mole of the 3-methoxybenzophenone thus obtained is heated under reflux for 9 hours in 100 ml of 48% hydrobromic acid. When the hydrolysis is finished the product obtained is recrystallised in a mixture of equal volumes of water and alcohol. Yield: 78%. Melting point of the product obtained: 118° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Hydroxybenzophenone
3-Hydroxybenzophenone
Reactant of Route 4
3-Hydroxybenzophenone
3-Hydroxybenzophenone
Reactant of Route 6
3-Hydroxybenzophenone

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